1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Description

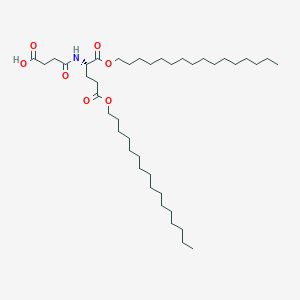

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid (hereafter referred to by its full systematic name) is a synthetic amphiphilic compound with a chiral (S)-configured center. Its structure combines two hexadecyloxy (C16) chains, a central dipeptide-like backbone, and a terminal carboxylic acid group. The compound’s design suggests applications in lipid-based drug delivery systems, membrane mimetics, or surfactants due to its dual hydrophilic (carboxylic acid, amide) and hydrophobic (C16 chains) regions. The hexadecyloxy groups likely enhance lipid solubility, while the carboxylic acid moiety provides pH-dependent solubility .

Propriétés

IUPAC Name |

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBOZUQAGVMYTM-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du glutamate de N-(3-carboxy-1-oxopropyl)-1,5-dihexadécyle implique généralement l'estérification de l'acide L-glutamique avec l'hexadécanol en présence d'un catalyseur approprié. Les conditions de réaction comprennent souvent :

Température : La réaction est généralement réalisée à des températures élevées pour faciliter l'estérification.

Catalyseur : Des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique sont couramment utilisés.

Solvant : Des solvants organiques comme le toluène ou le dichlorométhane sont utilisés pour dissoudre les réactifs et les produits.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. Les paramètres du processus sont optimisés pour obtenir une grande pureté et minimiser les sous-produits .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le glutamate de N-(3-carboxy-1-oxopropyl)-1,5-dihexadécyle présente plusieurs applications de recherche scientifique :

Systèmes d'administration de médicaments : Il est utilisé pour modifier la surface des liposomes et des nanoparticules afin d'améliorer l'administration de médicaments vers des cellules ou des tissus spécifiques.

Thérapie génique : La charge positive du composé lui permet de se lier aux biomolécules chargées négativement, ce qui facilite l'administration de gènes.

Recherche biomédicale : Il est utilisé dans le développement de thérapies ciblées pour des maladies telles que le cancer et les maladies inflammatoires.

5. Mécanisme d'action

Le mécanisme d'action du glutamate de N-(3-carboxy-1-oxopropyl)-1,5-dihexadécyle implique son interaction avec les membranes cellulaires et les biomolécules. La nature amphiphile du composé lui permet de s'intégrer dans les bicouches lipidiques, ce qui améliore l'administration d'agents thérapeutiques. Il cible les macrophages et autres cellules immunitaires, modulant leur activité et réduisant le stress oxydatif et l'inflammation.

Applications De Recherche Scientifique

1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate has several scientific research applications:

Drug Delivery Systems: It is used to modify the surface of liposomes and nanoparticles to enhance drug delivery to specific cells or tissues.

Gene Therapy: The compound’s positive charge allows it to bind with negatively charged biomolecules, facilitating gene delivery.

Biomedical Research: It is employed in the development of targeted therapies for diseases such as cancer and inflammatory conditions.

Mécanisme D'action

The mechanism of action of 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate involves its interaction with cellular membranes and biomolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing the delivery of therapeutic agents. It targets macrophages and other immune cells, modulating their activity and reducing oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to three classes of analogs:

Lipidated amino acids (e.g., N-palmitoyl-L-glutamic acid).

Bis-alkylated surfactants (e.g., sodium 1,5-bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate).

Chiral amphiphiles (e.g., (R)-configured analogs).

Table 1: Key Comparative Properties

| Property | Target Compound | N-Palmitoyl-L-Glutamic Acid | Sodium 1,5-Bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate | (R)-Configured Analog |

|---|---|---|---|---|

| Molecular Weight | ~950 g/mol (estimated) | ~480 g/mol | ~830 g/mol | ~950 g/mol |

| Critical Micelle Conc. (CMC) | Not reported | 0.1 mM (pH 7.4) | 0.05 mM (aqueous) | Not reported |

| Solubility | Low in water, high in DCM/CHCl₃ | Moderate in water (pH >5) | High in water | Similar to (S)-form |

| Applications | Drug delivery (hypothesized) | Cosmetic emulsifiers | Industrial surfactants | Stereospecific interactions |

Key Findings:

- Lipophilicity: The dual C16 chains in the target compound likely increase logP values compared to mono-alkylated analogs like N-palmitoyl-L-glutamic acid, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemistry: The (S)-configuration may influence interactions with biological targets (e.g., enzymes or receptors) compared to its (R)-configured counterpart. For example, (S)-forms of lipidated amino acids often show higher binding affinity to serum albumin .

- Surfactant Behavior : Unlike sodium sulfonate analogs, the carboxylic acid group in the target compound may confer pH-responsive self-assembly, expanding utility in triggered drug release systems .

Recommendations for Further Study

- Conduct CMC measurements via surface tension assays.

- Compare enantioselective behavior using chiral chromatography or crystallography.

- Evaluate cytotoxicity and drug encapsulation efficiency relative to commercial surfactants.

Activité Biologique

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid, with the CAS number 125401-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₇₇N₇O₇

- Molecular Weight : 696.05 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of compounds related to 4-oxobutanoic acids. For instance, a study demonstrated that derivatives of 4-oxobutanoic acids exhibited significant anti-inflammatory effects in animal models, suggesting that similar compounds may possess comparable activities .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid could be a candidate for developing anti-inflammatory therapeutics.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 4-oxobutanoic acids and evaluating their biological activities. The results indicated that certain substitutions on the oxobutanoic acid framework enhanced anti-inflammatory effects significantly. This provides a basis for further exploration of (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid in therapeutic applications .

Study 2: Analgesic Activity

Another research effort investigated the analgesic properties of substituted 4-oxobutanoic acids. The findings revealed that these compounds could effectively reduce pain responses in animal models, indicating potential use in pain management therapies. The structural features contributing to this activity were analyzed, providing insights into how modifications could enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid to ensure high purity?

- Methodological Answer: Synthesis requires strict control of moisture and reaction intermediates. For analogous 4-oxobutanoic acid derivatives, residual solvents like methanol can interfere with downstream reactions. Post-synthesis, ensure thorough drying (e.g., under high vacuum) and confirm purity via NMR to detect solvent residues (e.g., δ 3.68 ppm for methoxy groups) . Hexadecyloxy groups may introduce solubility challenges; use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC.

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (S)-configuration. For structurally related compounds, NMR coupling constants (e.g., δ 2.60–2.80 ppm for diastereotopic protons) and NOE experiments can resolve stereochemical ambiguities . Cross-reference with computational models (e.g., DFT-optimized structures) to validate spatial arrangements.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Based on structurally similar compounds, this molecule may pose risks of skin/eye irritation (GHS Category 2/2A). Use nitrile gloves, sealed goggles, and fume hoods. Store at -10°C in desiccated conditions to prevent hydrolysis of the oxobutanoic acid moiety . Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs during weighing.

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For 4-oxobutanoic acid derivatives, acidic conditions (pH < 4) may hydrolyze the ester linkages, while alkaline conditions (pH > 8) could deprotonate the carboxylic acid group. Lyophilization or formulation in lipid-based matrices (e.g., liposomes) may enhance shelf-life .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer: Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or membrane permeability limitations. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. For lipid-modified compounds, incorporate delivery vehicles (e.g., cyclodextrins) to improve bioavailability .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions with lipid membranes. Docking studies (AutoDock Vina, Schrödinger) paired with MM-GBSA free energy calculations predict binding modes to hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or ITC .

Q. How does the compound’s amphiphilic structure influence its self-assembly behavior?

- Methodological Answer: Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays. TEM or DLS characterize micelle/nanoparticle size. The hexadecyloxy chains likely drive hydrophobic aggregation, while the oxobutanoic acid group confers pH-dependent solubility. Compare with structurally simpler analogs (e.g., 4-methoxy derivatives) to isolate structure-function relationships .

Contradictions and Limitations in Current Data

- Synthetic Yield vs. Purity: Some protocols report high yields (e.g., 97% for 4-methoxy analogs) but may overlook trace impurities detectable only via high-resolution MS .

- Biological Activity Specificity: Similar compounds show off-target effects in kinase assays; use CRISPR-edited cell lines to isolate pathway-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.